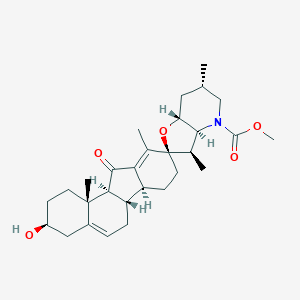

Verapatuline

説明

Verapatuline is a steroidal alkaloid that is derived from the roots and rhizomes of Veratrum patulum . It is an off-white solid and its molecular formula is C29H41NO5 .

Synthesis Analysis

Verapatuline is obtained from the roots and rhizomes of Veratrum patulum, a plant used as a source of the Chinese crude drug "Li-lu" . The exact synthesis process of Verapatuline is not detailed in the available resources.Molecular Structure Analysis

The molecular structure of Verapatuline is represented by the formula C29H41NO5 . The average mass is 483.639 Da and the monoisotopic mass is 483.298462 Da .Physical And Chemical Properties Analysis

Verapatuline is an off-white solid . It has a molecular weight of 483.64 . The melting point of Verapatuline is between 235-237°C . It is soluble in chloroform .科学的研究の応用

1. Cardiac Hypertrophy and Hypertension Management

- Verapamil, a L-type calcium channels blocker, has been shown to decrease protein expression of calpain-1 and matrix metalloproteinase-2 in hypertensive cardiac hypertrophy. This reduction contributes to ameliorating hypertension-induced cardiac hypertrophy (Mendes, 2018).

2. Modulation of T-Type Ca2+ Channels

- Studies reveal that Verapamil can block both high-voltage-activated L-type and low-voltage-activated T-type calcium channels. This cross-reactivity is potentially beneficial for effective blood pressure control (Freeze, McNulty, & Hanck, 2006).

3. Electrochemical Properties and Detection

- Research has developed a method to oxidize Verapamil into electrochemically active derivatives. This method enhances sensitivity for detecting Verapamil, which is vital for clinical applications (Chen, Tsao, Chuang, & Lin, 2013).

4. Potential Role in Alzheimer’s Disease

- Verapamil has shown potential in the preventive and therapeutic role against Alzheimer’s disease. Its effects include antihypertensive, anti-inflammatory, antioxidative effects, and regulation of blood-brain barrier function, which may delay the onset or ameliorate symptoms of Alzheimer’s disease (Popovic et al., 2020).

5. Enhancing Cellular Uptake of Verapamil

- Research has focused on developing hybrid nanostructured lipid carriers for Verapamil to increase its cellular uptake, which could significantly improve the drug's therapeutic efficacy (Khan et al., 2018).

6. Influence on K+ Current in Human Atrial Myocytes

- Verapamil has been observed to inhibit the ultra-rapid delayed rectifier K+ current in human atrial myocytes, an effect that might partially account for its effectiveness in treating atrial arrhythmias (Gao et al., 2004).

7. Use in Cluster Headache Treatment

- High-dose Verapamil is a mainstay in the prophylactic treatment of cluster headaches. Its pharmacodynamics and possible modes of action in cluster headaches, including blocking various calcium channels and the human ether-a-go-go-related gene potassium channel, are areas of active research (Tfelt-Hansen & Tfelt‐Hansen, 2009).

8. Verapamil in Paroxysmal Supraventricular Tachycardia

- The effectiveness of verapamil in controlling ventricular rate in atrial fibrillation or flutter and paroxysmal supraventricular tachycardia has been evaluated, demonstrating its clinical significance in cardiac rhythm management (Waxman, Myerburg, Appel, & Sung, 2020).

9. Water Pollution and Treatment

- Verapamil, as an important water pollutant due to its widespread use, has been subjected to advanced oxidation by air non-thermal plasma in water treatment studies. This research offers insights into its removal from water environments, which is essential given its environmental impact (Krishna et al., 2016).

10. Hepatoprotective Effects

- Verapamil has shown protective effects against multiple hepatotoxic factors-induced liver fibrosis in rats. This suggests its potential role in managing liver fibrosis, possibly through protective effects on hepatocytes and decreasing TGF-beta(1) to block the activation of hepatic stellate cells (Xu, Wu, Liao, & Wang, 2007).

特性

IUPAC Name |

methyl (3S,3'R,3'aS,6'S,6aS,6bS,7'aR,9R,11aS,11bR)-3-hydroxy-3',6',10,11b-tetramethyl-11-oxospiro[1,2,3,4,6,6a,6b,7,8,11a-decahydrobenzo[a]fluorene-9,2'-3,3a,5,6,7,7a-hexahydrofuro[3,2-b]pyridine]-4'-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H41NO5/c1-15-12-22-25(30(14-15)27(33)34-5)17(3)29(35-22)11-9-20-21-7-6-18-13-19(31)8-10-28(18,4)24(21)26(32)23(20)16(29)2/h6,15,17,19-22,24-25,31H,7-14H2,1-5H3/t15-,17+,19-,20-,21-,22+,24+,25-,28-,29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSYVNBXLPWSHPA-VFVYFEGOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C(C(C3(O2)CCC4C5CC=C6CC(CCC6(C5C(=O)C4=C3C)C)O)C)N(C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@@H]2[C@H]([C@H]([C@]3(O2)CC[C@H]4[C@@H]5CC=C6C[C@H](CC[C@@]6([C@H]5C(=O)C4=C3C)C)O)C)N(C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H41NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30441285 | |

| Record name | Verapatuline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30441285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

483.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Verapatuline | |

CAS RN |

212968-58-6 | |

| Record name | Verapatuline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30441285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

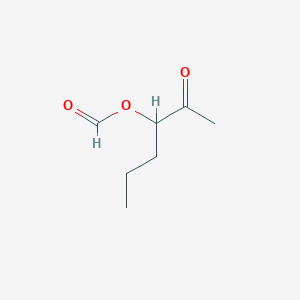

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

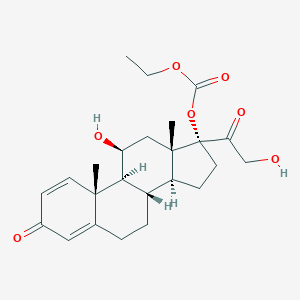

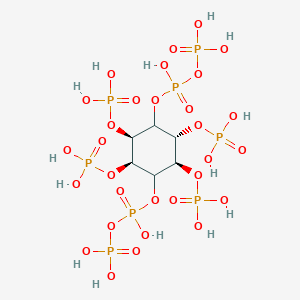

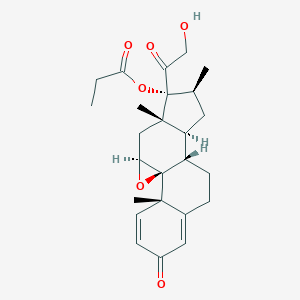

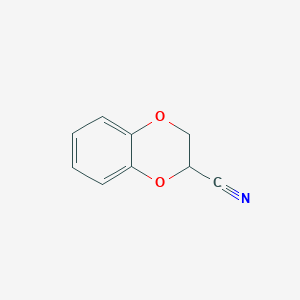

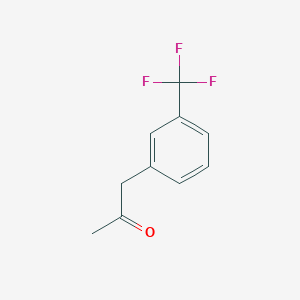

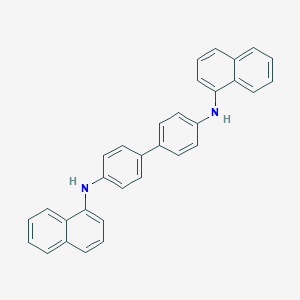

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-amine dihydrochloride](/img/structure/B119105.png)